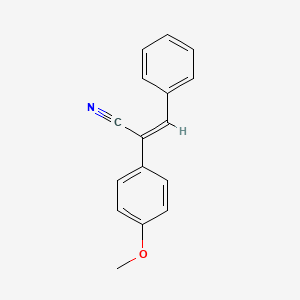

2-(4-Methoxyphenyl)-3-phenylacrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5840-59-5 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(Z)-2-(4-methoxyphenyl)-3-phenylprop-2-enenitrile |

InChI |

InChI=1S/C16H13NO/c1-18-16-9-7-14(8-10-16)15(12-17)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |

InChI Key |

ZXIOBZCSWVNQCE-RVDMUPIBSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 4 Methoxyphenyl 3 Phenylacrylonitrile

Established Synthetic Routes to Acrylonitrile (B1666552) Core

The primary and most well-documented methods for synthesizing the 2-(4-Methoxyphenyl)-3-phenylacrylonitrile core structure are rooted in classical condensation reactions. These approaches are valued for their reliability and straightforward execution.

Knoevenagel Condensation Approaches utilizing (4-methoxyphenyl)acetonitrile and Benzaldehyde (B42025) Derivatives

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is particularly well-suited for synthesizing α,β-unsaturated nitriles like this compound. sigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield the final product. sigmaaldrich.com

In the specific synthesis of this compound, the active hydrogen compound is (4-methoxyphenyl)acetonitrile, and the carbonyl-containing reactant is benzaldehyde. researchgate.net The presence of the electron-withdrawing cyano group in (4-methoxyphenyl)acetonitrile makes the adjacent methylene (B1212753) protons acidic enough to be removed by a base, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration, often spontaneously, to form the stable, conjugated acrylonitrile product. sigmaaldrich.com The reaction has been successfully used to prepare the (Z)-isomer of the title compound. researchgate.netresearchgate.net Various catalysts and conditions can be employed to facilitate this transformation, with basic catalysts being the most common. sigmaaldrich.comchemrxiv.org

Base-Catalyzed Synthetic Protocols

Base catalysis is integral to the Knoevenagel condensation for synthesizing this compound. researchgate.netresearchgate.net The base's primary role is to deprotonate the active methylene group of (4-methoxyphenyl)acetonitrile, thereby generating the necessary carbanion for the reaction to proceed. sigmaaldrich.com

A range of bases can be utilized, from strong inorganic bases like sodium hydroxide (B78521) (NaOH) to weaker organic bases such as piperidine (B6355638). researchgate.netresearchgate.netchemrxiv.org For instance, the synthesis of (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile has been explicitly achieved through a base-catalyzed reaction between benzaldehyde and 4-methoxyphenylacetonitrile. researchgate.net Similarly, related acrylonitrile derivatives have been synthesized using a 5% NaOH solution or piperidine as the catalyst. researchgate.netchemrxiv.org The choice of base can influence reaction rates and yields, and the optimal catalyst often depends on the specific substrates and desired reaction conditions.

The table below summarizes findings from a study on the base-catalyzed synthesis of a related compound, 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, which illustrates a typical procedure.

Table 1: Example of Base-Catalyzed Synthesis of an Acrylonitrile Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome | Citation |

|---|

Microwave-Assisted Synthesis Strategies for Acrylonitrile Derivatives

To accelerate chemical reactions, reduce energy consumption, and often improve product yields, microwave-assisted synthesis has emerged as a powerful technique in organic chemistry. nih.govlookchem.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods. jchps.com

The Knoevenagel condensation is particularly amenable to microwave assistance. organic-chemistry.org For the synthesis of acrylonitrile derivatives, microwave irradiation can facilitate rapid, solvent-free reactions. lookchem.comorganic-chemistry.org For example, the reaction of aldehydes with malononitrile (B47326) or ethyl cyanoacetate, catalyzed by triphenylphosphine, can be significantly improved by microwave irradiation, affording the desired olefins in excellent yields under mild, solvent-free conditions. organic-chemistry.org This approach not only shortens reaction times from hours to minutes but also aligns with the principles of green chemistry by minimizing solvent waste and energy usage. nih.govjchps.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided sources, the successful application of this technique to a wide range of similar aldehydes and active methylene compounds suggests its high potential for this specific transformation. nih.govorganic-chemistry.org

Advanced Synthetic Strategies

Beyond established routes, research has focused on developing more sophisticated and sustainable methods for synthesizing this compound. These advanced strategies prioritize environmental considerations and the use of novel catalytic systems.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the Knoevenagel condensation to create more environmentally friendly synthetic protocols. tue.nl Key strategies include performing reactions under solvent-free conditions, using benign catalysts, and improving energy efficiency. organic-chemistry.orgtue.nl

Solvent-free, or solid-phase, synthesis is a significant green advancement. tue.nl Performing the Knoevenagel condensation by simply grinding the reactants together, sometimes with a catalyst, can lead to high yields without the need for hazardous organic solvents. organic-chemistry.orgtue.nl For example, a greener version of the Knoevenagel condensation has been developed using environmentally benign ammonium (B1175870) salts as catalysts, avoiding the use of more toxic traditional catalysts like pyridine (B92270) and piperidine. tue.nl

Microwave-assisted synthesis, as discussed previously, is also a cornerstone of green chemistry. nih.gov Its ability to reduce reaction times and energy input results in a lower E-factor (Environmental Factor) and higher atom economy compared to conventional heating methods. nih.gov These approaches collectively aim to make the synthesis of acrylonitrile derivatives, including this compound, more sustainable.

Catalytic Methodologies (e.g., Nanocatalyst Applications)

The development of novel catalysts is at the forefront of advanced synthetic chemistry. For the Knoevenagel condensation, heterogeneous catalysts, including nanocatalysts, offer significant advantages such as high efficiency, easy separation from the reaction mixture, and reusability. researchgate.netresearchgate.net

Nanocatalysts, due to their high surface-to-volume ratio, often exhibit superior catalytic activity. mdpi.com For instance, magnetic nanoparticles functionalized with basic groups have been successfully used as catalysts in the Knoevenagel condensation of benzaldehyde derivatives under solvent-free conditions, allowing for easy catalyst recovery using an external magnet. researchgate.net Other innovative catalytic systems include biogenic carbonates, such as a mixture of calcium and barium carbonates, which have proven effective for the solvent-free Knoevenagel reaction between furan (B31954) derivatives and active methylene compounds. mdpi.com These materials act as basic heterogeneous catalysts, offering operational simplicity and minimal catalyst loading. mdpi.com The application of such advanced catalytic systems provides a promising avenue for the efficient and green synthesis of this compound.

Table 2: Advanced and Green Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Specific Example | Substrates | Key Advantages | Citation |

|---|---|---|---|---|

| Functionalized Nanoparticle | Fe3O4@SiO2–Pr–NH2–SO2CH3 | Benzaldehyde derivatives, Ethyl cyanoacetate | High yields, solvent-free, catalyst reusable via magnetic separation. | researchgate.net |

| Benign Ammonium Salt | Ammonium bicarbonate | Various benzaldehydes, Malonic acid | Avoids toxic pyridine/piperidine, solvent-free, good to excellent conversion. | tue.nl |

| Biogenic Carbonate | Ca:Ba Carbonates (50:50) | 5-HMF derivatives, Active methylene compounds | Solvent-free, minimal catalyst loading, good yields, (E)-selectivity. | mdpi.com |

Chiral Synthesis and Stereoselective Preparation of Analogues

The development of synthetic routes to enantiomerically pure or enriched analogues of this compound is a significant area of research, driven by the often-differentiated biological activities of individual stereoisomers. While direct asymmetric synthesis of this specific compound is not extensively documented, several stereoselective strategies applicable to α,β-disubstituted acrylonitriles and related structures have been reported, offering viable pathways to its chiral derivatives.

Key approaches to inducing chirality in analogues of this compound involve the use of chiral catalysts, auxiliaries, or reagents that can control the stereochemical outcome of the reaction. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, chiral phosphoric acids have been successfully employed in the enantioselective arylation of 3-aryl-2-oxindoles, demonstrating a method to construct triaryl-substituted all-carbon quaternary stereocenters with high enantiocontrol. rsc.org This type of catalysis could potentially be adapted for the enantioselective functionalization of the acrylonitrile backbone.

Another promising strategy is the use of metal-based chiral catalysts. Palladium-catalyzed hydrocyanation of alkynes has been shown to be a stereodivergent process for synthesizing trisubstituted acrylonitriles, where the selection of the ligand dictates the E/Z stereochemistry. nih.gov By employing chiral ligands, it is conceivable that this method could be extended to achieve enantioselectivity. Similarly, rhodium-catalyzed cyanation of C(sp²)-H bonds in alkenes presents another potential avenue for introducing a nitrile group in a stereocontrolled manner. nih.gov

The asymmetric Strecker synthesis is a classic method for producing enantiomerically pure α-amino acids and could be adapted for the synthesis of chiral nitrile-containing compounds. nih.gov Furthermore, enzymatic resolutions, which have been used for the preparation of optically active glycidic acid methyl esters, offer a biocatalytic approach to separate enantiomers of racemic mixtures of this compound derivatives. researchgate.net

Table 1: Potential Strategies for Chiral Synthesis of this compound Analogues

| Strategy | Description | Potential Application | Key References |

| Organocatalysis | Use of small chiral organic molecules (e.g., chiral phosphoric acids) to catalyze enantioselective reactions. | Enantioselective arylation or alkylation of the acrylonitrile core. | rsc.org |

| Metal-Based Catalysis | Employment of transition metal complexes with chiral ligands (e.g., Pd, Rh) to control stereochemistry. | Stereodivergent hydrocyanation of alkyne precursors or asymmetric C-H cyanation. | nih.govnih.gov |

| Asymmetric Strecker Synthesis | A method for the synthesis of α-amino nitriles from aldehydes or ketones, which can be adapted for chiral nitrile synthesis. | Introduction of a nitrile group to a prochiral precursor with stereocontrol. | nih.gov |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Separation of racemic mixtures of chiral this compound analogues. | researchgate.net |

Derivatization and Functionalization Strategies of this compound

The rich chemistry of the acrylonitrile moiety and the presence of two modifiable aromatic rings make this compound a valuable scaffold for the synthesis of a diverse array of derivatives and complex molecules.

Synthesis of Substituted Acrylonitrile Analogues and Derivatives

A primary derivatization strategy involves the modification of the phenyl rings of this compound. Standard electrophilic and nucleophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups onto both the 4-methoxyphenyl (B3050149) and the phenyl rings, leading to a library of substituted analogues.

More advanced methods focus on the direct functionalization of the acrylonitrile core. Palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates provides an efficient route to various substituted aryl acrylonitriles. nih.gov This method allows for the introduction of different substituents at the α-position of the nitrile, expanding the structural diversity of the resulting compounds.

Furthermore, the Knoevenagel condensation, a fundamental reaction in the synthesis of α,β-unsaturated nitriles, can be utilized to generate a wide array of analogues. By reacting various aromatic aldehydes with 4-methoxyphenylacetonitrile, a range of 3-aryl-2-(4-methoxyphenyl)acrylonitriles can be synthesized. researchgate.net Microwave-assisted Knoevenagel reactions have been shown to be efficient for producing heteroaryl-acrylonitrile derivatives.

Table 2: Examples of Synthesized Substituted Acrylonitrile Analogues

| Starting Material 1 | Starting Material 2 | Reaction Type | Product Type | Reference |

| Arylacetonitrile | Vinyl Halide/Triflate | Palladium-catalyzed α-alkenylation | α-Substituted Aryl Acrylonitrile | nih.gov |

| 4-Methoxyphenylacetonitrile | Aromatic Aldehyde | Knoevenagel Condensation | 3-Aryl-2-(4-methoxyphenyl)acrylonitrile | researchgate.net |

| 3-(Cyanoacetyl)indole | Heteroaryl-aldehyde | Microwave-assisted Knoevenagel | (E)-2-(1H-Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitrile |

Utilization as Synthetic Precursors for Complex Molecular Scaffolds (e.g., Heterocycles)

The α,β-unsaturated nitrile functionality in this compound is an excellent Michael acceptor and a versatile precursor for cycloaddition and cyclocondensation reactions, enabling the synthesis of a wide variety of heterocyclic compounds.

Pyrazoles: The reaction of α,β-unsaturated nitriles with hydrazine (B178648) derivatives is a well-established method for the synthesis of 5-aminopyrazoles. mdpi.combeilstein-journals.org The reaction proceeds through a Michael addition followed by cyclization and aromatization. Multicomponent reactions involving an aldehyde, malononitrile, and a hydrazine derivative can also lead to the formation of pyrazole (B372694) structures. nih.gov

Thiazoles: Thiazole (B1198619) rings can be constructed from α,β-unsaturated nitriles through various synthetic routes. A modified Gewald reaction, using 1,4-dithiane-2,5-diol (B140307) as a source of 2-mercaptoacetaldehyde, can yield 2-substituted thiazoles from α-substituted acrylonitriles. beilstein-journals.org The Hantzsch thiazole synthesis, involving the reaction of an α-halocarbonyl compound with a thioamide, is another classical and versatile method. youtube.compharmaguideline.com

Pyridines and Pyrimidines: Substituted pyridines can be synthesized from ylidenemalononitriles, which are structurally related to this compound. nih.gov The construction of the pyridine ring often involves multicomponent reactions. Similarly, pyrimidine (B1678525) derivatives can be synthesized through the condensation of N-vinyl or N-aryl amides with nitriles or via multicomponent reactions involving aldehydes, malononitrile, and amidines. nih.govmdpi.comgrowingscience.com The pyrimidine ring can also be formed by the cyclocondensation of chalcone-like precursors with guanidine. nih.gov

Table 3: Heterocyclic Scaffolds Derived from Acrylonitrile Precursors

| Heterocycle | Synthetic Approach | Key Reagents | Reference |

| Pyrazoles | Cyclocondensation | Hydrazine derivatives | researchgate.netmdpi.combeilstein-journals.org |

| Thiazoles | Modified Gewald Reaction / Hantzsch Synthesis | 1,4-Dithiane-2,5-diol / α-Halocarbonyls and Thioamides | beilstein-journals.orgyoutube.compharmaguideline.com |

| Pyridines | Multicomponent Reactions | Ylidenemalononitriles, Amines | nih.gov |

| Pyrimidines | Condensation / Multicomponent Reactions | Amides, Nitriles / Aldehydes, Malononitrile, Amidines | nih.govmdpi.comgrowingscience.comnih.gov |

Advanced Spectroscopic and Solid State Structural Elucidation of 2 4 Methoxyphenyl 3 Phenylacrylonitrile

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide comprehensive insights into its molecular framework, connectivity, and the electronic environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Effects (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure and conformation of this compound in solution. Analysis of ¹H and ¹³C NMR spectra reveals the influence of the methoxy (B1213986) and phenyl substituents on the electronic distribution within the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the phenyl and methoxyphenyl rings typically appear as multiplets in the downfield region (approximately 6.8-7.8 ppm). The electron-donating methoxy group (-OCH₃) causes the protons on its attached phenyl ring to shift slightly upfield compared to those on the unsubstituted phenyl ring. A key signal is the singlet corresponding to the olefinic proton (=CH), which provides information about the molecule's stereochemistry. The methoxy group protons appear as a distinct singlet, typically around 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by mapping the carbon skeleton. The nitrile carbon (C≡N) shows a characteristic signal in the 115-120 ppm range. The olefinic carbons of the acrylonitrile (B1666552) core appear at distinct chemical shifts, influenced by the anisotropic effects of the adjacent aromatic rings. The carbons of the phenyl and methoxyphenyl rings resonate in the aromatic region (approx. 114-160 ppm). The carbon of the methoxy group (-OCH₃) typically appears upfield, around 55 ppm. The specific chemical shifts are sensitive to the molecule's conformation and the electronic effects of the substituents.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Influencing Factors |

|---|---|---|---|

| Aromatic Protons | 6.8 - 7.8 (m) | 114 - 145 | Substituent effects, ring current |

| Olefinic Proton | ~7.5 (s) | 108 - 150 | Conjugation, stereochemistry |

| Methoxy Protons | ~3.8 (s) | ~55 | Electronegativity of oxygen |

| Nitrile Carbon | N/A | 115 - 120 | Hybridization, electronic environment |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition and confirm the molecular formula of this compound. The compound has a molecular formula of C₁₆H₁₃NO. researchgate.net HRMS provides a high-precision measurement of the mass-to-charge ratio (m/z) of the molecular ion.

The calculated exact mass for C₁₆H₁₃NO is 235.0997 g/mol . HRMS analysis would be expected to yield an experimental mass value that is extremely close to this theoretical value (typically within a few parts per million), thereby unambiguously confirming the molecular formula and ruling out other potential elemental compositions.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Analysis

FT-IR spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound exhibits several key absorption bands:

Nitrile (C≡N) Stretch: A sharp, intense absorption band is observed in the range of 2220-2230 cm⁻¹. This peak is characteristic of the nitrile functional group in a conjugated system. researchgate.net

Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond of the acrylonitrile core appears in the region of 1600-1625 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the two aromatic rings.

Aromatic C-H Stretch: A signal above 3000 cm⁻¹ indicates the stretching of C-H bonds on the aromatic rings.

Ether (Ar-O-C) Stretch: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage of the methoxy group are typically found as strong bands in the 1240-1260 cm⁻¹ and 1020-1040 cm⁻¹ regions, respectively. researchgate.net

Interactive Data Table: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1600 - 1625 | Medium |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic (C-H) | Stretch | > 3000 | Medium to Weak |

Solid-State Structural Investigations

The arrangement of molecules in the solid state is critical as it influences the material's bulk properties. X-ray diffraction techniques provide definitive information on molecular geometry, configuration, and intermolecular interactions in the crystalline phase.

Single-Crystal X-ray Diffraction (SCXRD) Analysis of Molecular Geometry and Configuration

Single-Crystal X-ray Diffraction (SCXRD) provides an atomic-resolution three-dimensional model of this compound in the solid state. Studies have successfully elucidated the crystal structure of the (Z)-isomer of this compound. researchgate.net

The analysis confirms the Z configuration about the olefinic double bond, where the 4-methoxyphenyl (B3050149) and phenyl groups are positioned on the same side of the double bond. researchgate.net The molecule is not perfectly planar, with a measurable torsion angle between the planes of the two aromatic rings. This twist is a result of steric hindrance between the bulky substituents.

Crystallographic studies show that (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile crystallizes in the triclinic space group P1̅, with two independent molecules in the asymmetric unit. researchgate.net The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds. researchgate.net

Interactive Data Table: Crystallographic Data for (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₆H₁₃NO | researchgate.net |

| Formula Weight | 235.27 g/mol | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1̅ | researchgate.net |

| Molecules per Asymmetric Unit (Z') | 2 | researchgate.net |

| Predominant Intermolecular Interaction | C-H···O hydrogen bonds | researchgate.net |

Analysis of Crystal Packing and Polymorphism in Related Acrylonitrile Derivatives

The study of crystal packing in related acrylonitrile derivatives reveals common structural motifs and the potential for polymorphism—the ability of a compound to exist in more than one crystal form. akdeniz.edu.tr The molecular arrangement in the solid state plays a crucial role in determining the optical and electronic properties of these materials. mdpi.com

Polymorphism is a known phenomenon in this class of compounds. Different polymorphs can arise from variations in crystallization conditions, such as the solvent used. akdeniz.edu.tr For instance, the related compound (E)-2-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile exhibits two polymorphic forms with distinct conformations (one planar, one highly twisted) and different packing arrangements (antiparallel H-type vs. J-type aggregates). akdeniz.edu.tr These differences in packing can lead to variations in physical properties, such as color and fluorescence emission. akdeniz.edu.trmdpi.com The control over crystal packing is therefore a key aspect in designing functional materials based on acrylonitrile scaffolds. acs.org

Theoretical and Computational Chemistry Studies of 2 4 Methoxyphenyl 3 Phenylacrylonitrile

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations for Optimized Molecular Structural Parameters

Density Functional Theory (DFT) calculations are instrumental in determining the optimized geometric parameters of 2-(4-methoxyphenyl)-3-phenylacrylonitrile. These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric interactions.

For the (Z)-isomer of this compound, X-ray crystallography has provided experimental data that can be compared with DFT calculations. The compound crystallizes in the triclinic space group P1. researchgate.net The olefinic double bond, C=C, has a measured length of approximately 1.351 to 1.353 Å. researchgate.net Steric hindrance between the phenyl and 4-methoxyphenyl (B3050149) rings can cause distortions in the bond angles. researchgate.net In a related derivative, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, the molecule crystallizes in the monoclinic space group P21/c. researchgate.net

Computational studies on similar structures, such as 2-methoxy-4,6-diphenylnicotinonitrile, which also features phenyl and substituted pyridine (B92270) rings, have utilized DFT to analyze geometric optimization. mdpi.com These studies highlight the importance of intermolecular interactions like π–π stacking in stabilizing the crystal structure. mdpi.com

Below is a table summarizing typical experimental crystal data for a derivative of the target compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C16H13NO |

| Molecular Weight | 235.27 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.362 (9) |

| b (Å) | 11.859 (12) |

| c (Å) | 14.481 (13) |

| α (°) | 89.658 (6) |

| β (°) | 82.467 (6) |

| γ (°) | 89.604 (5) |

| Volume (ų) | 1253 (2) |

| Z | 4 |

Electronic Structure and Molecular Orbital Analysis (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital, HOMO-LUMO)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. materialsciencejournal.orgresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net

The HOMO-LUMO gap can be used to derive various global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), softness (σ), and electrophilicity index (ω). chemrxiv.org These parameters provide quantitative measures of a molecule's stability and reactivity. chemrxiv.org For instance, a higher chemical hardness, which is related to a larger HOMO-LUMO gap, indicates greater stability. chemrxiv.org

The following table illustrates how HOMO-LUMO energies are used to calculate these important quantum chemical descriptors.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Softness (σ) | 1 / η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | Measure of electrophilic power. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. uci.edu It is widely used to predict absorption spectra and understand the nature of electronic transitions. rsc.orgohio-state.edu By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. ohio-state.edu

This approach provides insights into the character of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. rsc.org For molecules with potential for intramolecular charge transfer, like the subject compound, TD-DFT is crucial for identifying and characterizing these charge-transfer states. uci.edu The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance of accuracy and computational efficiency. ohio-state.edursc.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture offered by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uiuc.edu For this compound, MD simulations can be employed to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule's flexibility might influence its interactions with other molecules, such as biological macromolecules.

In the context of drug design, MD simulations are invaluable for analyzing the binding of a ligand to its target protein. frontiersin.org By simulating the protein-ligand complex in a realistic environment (e.g., in water), one can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. nih.gov This information is critical for predicting the affinity and specificity of the compound for its biological target.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate.

Advanced Intermolecular Interaction Analysis

The spatial arrangement of molecules in the crystalline state is governed by a delicate balance of intermolecular forces. Understanding these interactions is paramount for predicting crystal polymorphism and material properties. Advanced computational techniques allow for the detailed quantification and characterization of these non-covalent interactions.

The PIXEL method is a semi-classical approach used to calculate intermolecular interaction energies in crystals. It partitions the total interaction energy into Coulombic (E_Col), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep) components, providing a chemically intuitive picture of the forces at play. The calculation involves obtaining an electron density map for the molecule, typically using a high-level quantum mechanical method like MP2/6-31G(d,p), and then computing the interaction energies between molecular pairs within the crystal lattice.

While specific PIXEL analysis data for this compound is not available in the reviewed literature, the application of this method can be illustrated with a similar compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile. For this molecule, PIXEL calculations were used to analyze the energies of different molecular pairs (dimers) in the crystal structure. This analysis helps in identifying the most significant interactions that stabilize the crystal packing, such as C-H···N, C-H···Cl, and C-H···π interactions.

Table 1: Illustrative PIXEL Interaction Energy Decomposition for a Molecular Dimer (kJ/mol) (Data below is for a representative molecular pair from a related compound, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, and not the subject compound)

| Interaction Type | Coulombic (E_Col) | Polarization (E_pol) | Dispersion (E_dis) | Repulsion (E_rep) | Total Energy (E_tot) |

| Dimer 1 | -20.5 | -8.2 | -35.1 | 21.3 | -42.5 |

This table is for illustrative purposes to show the output of a PIXEL analysis.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and chemical bonds. This approach is based on the topology of the electron density (ρ(r)), where critical points in the density reveal the locations of atoms (attractors), bond paths, rings, and cages. A key feature is the bond path, a line of maximum electron density linking two nuclei, which serves as a definitive indicator of a chemical bond.

At the bond critical point (BCP) along this path, the properties of the electron density, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. For instance, the value of ρ(r) at the BCP correlates with the bond order, while the sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

A QTAIM analysis of this compound would involve:

Optimizing the molecular geometry and calculating the electron density using a suitable level of theory.

Locating the critical points of the electron density to identify all atoms and bond paths.

Analyzing the properties at the BCPs for all covalent bonds and significant non-covalent interactions, such as the C-H···O and C-H···N hydrogen bonds that are likely present based on its structure.

This analysis would provide a quantitative measure of the strength and nature of the intramolecular and intermolecular interactions that stabilize the molecule and its crystal structure.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive Lewis-type orbitals (bonds, lone pairs, core orbitals) and non-Lewis orbitals (antibonding and Rydberg orbitals).

The key aspect of NBO analysis is the examination of interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction, signifying greater electron delocalization from the donor to the acceptor orbital.

For this compound, NBO analysis would reveal important stabilizing interactions, such as:

π → π* interactions between the phenyl rings and the acrylonitrile (B1666552) backbone, indicating conjugation.

n → π* interactions, for example, involving the lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals of the aromatic systems.

The following table illustrates the type of data obtained from an NBO analysis for a related molecule, showcasing donor-acceptor interactions and their corresponding stabilization energies.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions (Data is representative and based on general findings for similar organic molecules, not specifically for this compound)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C=C) | π(C=C) | ~15-25 |

| LP(O) | π(C=C) | ~5-10 |

| LP(N) | π(C=C) | ~2-5 |

| σ(C-H) | σ(C-C) | ~1-3 |

This table is for illustrative purposes to show the output of an NBO analysis. LP denotes a lone pair.

Studying a molecule within a complex environment, such as a biological receptor or a solvent matrix, requires methods that can handle large systems without sacrificing accuracy for the most critical region. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed for this purpose. In this approach, the system is partitioned into two or more layers. The chemically active region (e.g., the substrate molecule and key active site residues) is treated with a high-level QM method, while the surrounding environment (e.g., the rest of the protein or solvent) is described using a less computationally expensive MM force field.

The "Our own N-layered Integrated molecular Orbital and Molecular mechanics" (ONIOM) method is a popular and flexible implementation of this hybrid approach. It provides a framework for combining different levels of theory in a subtractive scheme to approximate the energy and properties of the entire system at a high level of accuracy.

For this compound, an ONIOM (QM:MM) study could be employed to investigate its interaction with a biological target. The acrylonitrile derivative would constitute the QM layer, allowing for an accurate description of its electronic structure and how it changes upon binding. The surrounding biological macromolecule would be the MM layer. Such a study would provide insights into binding energies, conformational changes upon binding, and the specific intermolecular interactions (hydrogen bonds, π-stacking) that stabilize the complex. This approach is invaluable for understanding mechanisms of action and for rational drug design.

Photophysical Properties and Optoelectronic Applications of 2 4 Methoxyphenyl 3 Phenylacrylonitrile

Absorption and Emission Characteristics

The electronic absorption and emission of D-π-A cyanostilbenes are governed by electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis absorption spectrum of a cyanostilbene derivative like 2-(4-Methoxyphenyl)-3-phenylacrylonitrile is characterized by an intense absorption band in the UV region. This absorption corresponds to a π→π* electronic transition, which involves the excitation of an electron from the HOMO, primarily located on the electron-rich methoxyphenyl portion, to the LUMO, which is concentrated on the electron-deficient cyano and phenyl groups. This transition has a significant intramolecular charge transfer (ICT) character.

For the closely related analog, (E)-2-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, the optical characterization in a solution of 2x10⁻⁵ M shows a distinct absorption profile. nih.gov The specific absorption maximum (λabs) is a key parameter indicating the energy of this electronic transition.

Following absorption of light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The emission properties are highly dependent on the molecular structure and its environment.

In dilute solutions, many cyanostilbene derivatives are weak emitters because their structure allows for non-radiative decay pathways, such as intramolecular rotations around the vinyl bond, which quench fluorescence. However, when these rotations are restricted, radiative decay (fluorescence) becomes more probable. For the analog (E)-2-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, a weak photoluminescence (PL) emission is observed in the solution phase. nih.gov

The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A low quantum yield in solution is characteristic of many cyanostilbene derivatives due to the prevalence of non-radiative decay pathways.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For molecules with efficient non-radiative decay pathways, the lifetime is typically short. Specific quantum yield and lifetime values for this compound are not available in the reviewed literature, but it is expected to have a low quantum yield in dilute solutions, a common trait for molecules exhibiting aggregation-induced emission.

Environmental and Structural Effects on Photophysics

The photophysical properties of D-π-A molecules are highly sensitive to their local environment and aggregation state.

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. For D-π-A compounds with a significant ICT character, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum in more polar solvents. This phenomenon is known as positive solvatochromism.

Cyanostilbene derivatives containing an electron-donating methoxy (B1213986) group are known to exhibit prominent solvatochromic emission properties. The emission color can be tuned by changing the solvent polarity, a direct result of the ICT process between the donor and acceptor groups. It is therefore expected that this compound would display positive solvatochromism, with its emission maximum shifting to longer wavelengths as the polarity of the solvent increases.

Interactive Data Table: Solvatochromic Properties

This table illustrates the expected solvatochromic shift for a typical D-π-A cyanostilbene. The values are hypothetical and for illustrative purposes only, as specific data for the target compound in various solvents was not found.

| Solvent | Polarity (ET(30)) | Predicted Emission Max (λem) |

| Toluene | 33.9 | ~450 nm (Blue-Green) |

| Dichloromethane | 40.7 | ~550 nm (Yellow-Orange) |

| Acetonitrile | 45.6 | ~580 nm (Orange-Red) |

| Methanol | 55.4 | ~600 nm (Red) |

Aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. This effect is characteristic of cyanostilbene derivatives. The mechanism is attributed to the restriction of intramolecular rotations (RIR) in the aggregate state. In dilute solutions, the phenyl rings can rotate freely, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and opens up the radiative pathway, leading to strong fluorescence.

The analog (E)-2-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile demonstrates clear AIEE behavior. nih.gov While it is only weakly fluorescent in solution, its crystalline solid forms are strongly emissive. A comparison of its emission intensity in solution versus the solid state revealed a significant enhancement, a hallmark of the AIEE effect. nih.gov Specifically, one polymorphic crystal form showed a 35.7-fold increase in emission intensity compared to its solution phase. nih.gov This is a direct consequence of the planar structure and tight molecular packing in the crystal, which restricts intramolecular rotations. Given its structural similarity, this compound is strongly predicted to be an AIE-active compound.

Interactive Data Table: AIEE of a Cyanostilbene Analog

This table presents the photophysical data for the analog (E)-2-(3-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile, illustrating the AIEE effect. nih.gov

| Phase | Absorption Max (λabs) | Emission Max (λem) | Relative Emission Intensity |

| Solution (2x10⁻⁵ M) | ~355 nm | ~475 nm | 1 (Reference) |

| Solid State (Crystal Form I) | ~370 nm | ~500 nm | ~2.7x increase |

| Solid State (Crystal Form II) | ~390 nm | ~550 nm | ~35.7x increase |

Photoinduced Intramolecular Charge Transfer (ICT) Mechanisms

Photoinduced Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor (D-A) molecules, where the absorption of light triggers a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. This process is often accompanied by significant changes in the molecule's geometry and photophysical properties, such as dual fluorescence.

In seminal systems like 4-(dimethylamino)benzonitrile (B74231) (DMABN), excitation leads to a locally excited (LE) state. rsc.orgnih.gov In polar solvents, this LE state can convert to a charge-separated ICT state, which is responsible for a distinct, red-shifted fluorescence band. rsc.orgbibliotekanauki.pl The mechanism of this transformation is a subject of ongoing research, with models proposing different geometries for the ICT state, such as the Twisted Intramolecular Charge Transfer (TICT) model, where the donor group twists relative to the acceptor plane, or the Planar Intramolecular Charge Transfer (PICT) model. bibliotekanauki.pl The efficiency of the ICT process is critically dependent on factors like the energy gap between the lowest excited singlet states (S1 and S2). bibliotekanauki.pl

In molecules like this compound and its derivatives, the methoxyphenyl group acts as an electron donor while the cyano group (-C≡N) on the acrylonitrile (B1666552) backbone serves as an electron acceptor. Theoretical and experimental studies on related acrylonitrile systems investigate these donor-acceptor interactions. researchgate.net The interaction between the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, is key to understanding the potential for ICT. The solvent environment also plays a crucial role, as more polar solvents can stabilize the charge-separated ICT state, facilitating the process. researchgate.net While the specific ICT dynamics for this compound are not detailed in the provided literature, the general principles derived from studies on DMABN and other D-A systems provide a framework for understanding its potential photo-responsive behavior. rsc.orgnih.govbibliotekanauki.pl

Photochromism in Related Acrylonitrile Systems

Photochromism refers to the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. While direct evidence of photochromism in this compound is not prominently reported, related acrylonitrile systems have been shown to exhibit other photo-responsive behaviors. For instance, reversible "off-on" luminescence switching based on tunable photodimerization has been observed. dntb.gov.ua This process involves a [2+2] cycloaddition reaction upon photoirradiation that quenches luminescence, which can be reversed through a crystal-to-cocrystal transformation, restoring the emissive state. dntb.gov.ua Such phenomena highlight the potential of the acrylonitrile scaffold in developing photoswitchable materials, even if classic photochromic behavior is not the primary mechanism.

Applications in Optoelectronic Materials Research

The unique electronic and photophysical properties of acrylonitrile derivatives make them attractive candidates for a range of applications in optoelectronic materials research. Their rigid, π-conjugated structures, combined with the potential for charge transfer and tunable emission, are well-suited for use in advanced functional materials.

Organic Light-Emitting Diode (OLED) Components and Precursors

Organic Light-Emitting Diodes (OLEDs) are constructed from a multilayer stack of organic thin films, typically including a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL). nih.gov The performance of an OLED is highly dependent on the properties of the materials used in each layer. Materials for the emissive layer, in particular, must exhibit high photoluminescence quantum yields.

Acrylonitrile derivatives are being investigated as potential components or precursors for OLEDs. researchgate.netdntb.gov.ua Their inherent fluorescence and the ability to tune their emission color by modifying their chemical structure make them suitable for use as emitters. For example, derivatives of acrylonitrile have been synthesized and shown to have optical bandgaps and emission properties that are relevant for optoelectronic applications. researchgate.netdntb.gov.ua The development of new deep-blue emitters, for instance, is a critical area of OLED research, and novel molecular structures are constantly being explored to achieve high efficiency and color purity. nih.gov While not yet a standard material, the foundational characteristics of compounds like this compound position them as subjects of interest in the ongoing search for new and improved OLED materials. researchgate.net

Development of Functional Materials with Tunable Optical Properties

A key advantage of organic molecules is the ability to tune their properties through synthetic modification. For acrylonitrile-based compounds, substitutions on the phenyl rings can significantly alter their electronic and optical characteristics. Research on analogues such as 2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl) acrylonitrile has demonstrated that modifying the molecular structure allows for the tuning of properties like the optical band gap and refractive index. dntb.gov.uaakdeniz.edu.tr

The synthesis of these materials often involves established chemical reactions like the Knoevenagel condensation. researchgate.net By changing substituents, researchers can control the donor-acceptor strength within the molecule, thereby influencing the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. This tunability is crucial for designing materials tailored to specific applications, such as light-emitting layers in displays or active components in photonic circuits. dntb.gov.ua

Table 1: Optical Properties of a Related Acrylonitrile Derivative in Different Solvents Data for 2‐(3,5‐bistrifluoromethylphenyl)‐3‐(4‐methoxyphenylacrylonitrile) researchgate.net

| Solvent | Optical Bandgap (eV) |

| Acetone | 3.106 |

| DMSO | 3.088 |

The data shows that both the molecular structure and the solvent environment can be used to fine-tune the material's optical properties. researchgate.net

Charge Transfer (CT) Cocrystals with Enhanced Photoluminescence

Co-crystallization is a powerful technique for modifying the solid-state properties of organic materials. By combining an electron donor molecule with an electron acceptor molecule in a single crystal lattice, it is possible to create charge-transfer (CT) cocrystals. researchgate.netrsc.org These materials often exhibit photophysical properties that are distinct from their individual components. rsc.org

The formation of CT cocrystals typically involves a mixed stacking arrangement where donor and acceptor molecules alternate (⋯D-A-D-A⋯). rsc.org This arrangement facilitates charge transfer from the donor to the acceptor, which can lead to the appearance of a new, long-wavelength absorption band and significantly red-shifted emission. rsc.org The degree of charge transfer can be modulated by carefully selecting the donor-acceptor pair, allowing for tunable optical properties. rsc.org For instance, cocrystals of various donors with the acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) have shown tunable emission and, in some cases, enhanced photoluminescence, making them suitable for developing deep-red fluorescent materials. rsc.org Acrylonitrile derivatives, with their donor-acceptor character, are promising candidates for forming such CT cocrystals, potentially leading to new materials with tailored luminescent properties.

Thin Film Optical and Photonic Property Investigations

The performance of organic molecules in optoelectronic devices is heavily dependent on their properties in the solid state, particularly in thin films. The compound (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile has been synthesized and its crystal structure determined. researchgate.net It crystallizes in a triclinic system, and its molecular geometry and packing in the crystal are stabilized by intermolecular interactions. researchgate.net

Table 2: Crystal Data for (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.362 (9) |

| b (Å) | 11.859 (12) |

| c (Å) | 14.481 (13) |

| α (°) | 89.658 (6) |

| β (°) | 82.467 (6) |

| γ (°) | 89.604 (5) |

| Volume (ų) | 1253 (2) |

| Z | 4 |

Knowledge of the crystal structure is fundamental to understanding how molecules pack in a thin film, which in turn affects charge transport and light emission. researchgate.net For related acrylonitrile compounds, thin films have been prepared using techniques like spin-coating. dntb.gov.uaakdeniz.edu.tr Investigations into these films reveal how optical parameters such as absorbance, transmittance, optical band gap, and refractive index depend on film thickness. dntb.gov.uaakdeniz.edu.tr Optimizing these properties by controlling film processing conditions is a critical step in fabricating efficient photonic and optoelectronic devices. dntb.gov.ua

Chemical Reactivity and Mechanistic Studies of 2 4 Methoxyphenyl 3 Phenylacrylonitrile

Intrinsic Reactivity Profiles of the Acrylonitrile (B1666552) Moiety

The acrylonitrile moiety is the primary site of reactivity in 2-(4-methoxyphenyl)-3-phenylacrylonitrile. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the double bond itself is electron-rich enough to undergo electrophilic additions.

Electrophilic and Nucleophilic Addition Reactions

Electrophilic Addition:

The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. utrgv.edu Due to the presence of the electron-donating methoxy (B1213986) group on one of the phenyl rings, the double bond is sufficiently electron-rich to react with various electrophiles. For instance, the addition of hydrogen halides (HX) would be expected to proceed via a carbocation intermediate, with the initial protonation occurring at the carbon atom that leads to the more stable carbocation. Halogenation with agents like bromine (Br₂) would likely proceed through a bromonium ion intermediate, followed by nucleophilic attack to yield the di-halogenated product.

Nucleophilic Addition:

The electron-withdrawing nitrile group makes the β-carbon of the acrylonitrile moiety susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition. nih.gov This is a widely utilized reaction for the formation of carbon-carbon and carbon-heteroatom bonds. A variety of nucleophiles, including enolates, amines, and thiols, can add to the double bond. For example, the reaction of this compound with a nucleophile such as a malonate ester in the presence of a base would lead to the formation of a new carbon-carbon bond at the β-position.

Table 1: Examples of Potential Addition Reactions

| Reaction Type | Reagent | Probable Product |

|---|---|---|

| Hydrohalogenation | HBr | 2-Bromo-2-(4-methoxyphenyl)-3-phenylpropanenitrile |

| Halogenation | Br₂ | 2,3-Dibromo-2-(4-methoxyphenyl)-3-phenylpropanenitrile |

| Michael Addition | Diethyl malonate/NaOEt | Diethyl 2-(1-(4-methoxyphenyl)-2-cyano-2-phenylethyl)malonate |

Reduction and Oxidation Pathways

Reduction:

The double bond and the nitrile group in this compound can be reduced under various conditions. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a common method for reducing both functionalities. nih.govlibretexts.orgnitrkl.ac.in The specific reaction conditions (pressure, temperature, and catalyst) can be tuned to achieve selective reduction of either the double bond or the nitrile group. For instance, milder conditions might selectively reduce the double bond to yield 2-(4-methoxyphenyl)-3-phenylpropanenitrile, while more forcing conditions would reduce both the double bond and the nitrile to afford 3-(4-methoxyphenyl)-4-phenylbutan-1-amine. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst could potentially reduce the double bond, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the alkene and the nitrile. ecochem.com.cochemrxiv.orgresearchgate.net

Oxidation:

The electron-rich double bond of this compound is susceptible to oxidation. Treatment with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) would be expected to yield a vicinal diol, specifically 2,3-dihydroxy-2-(4-methoxyphenyl)-3-phenylpropanenitrile. nitrkl.ac.inchem-station.comskku.eduwikipedia.orgtaylorandfrancis.commasterorganicchemistry.comlibretexts.orgnih.gov This dihydroxylation would likely occur with syn-stereochemistry. Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond, yielding benzaldehyde (B42025) and 4-methoxy-α-oxophenylacetonitrile. Epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, 2-(4-methoxyphenyl)-3-phenyloxirane-2-carbonitrile. nih.gov

Table 2: Predicted Products of Reduction and Oxidation Reactions

| Reaction Type | Reagent | Predicted Product |

|---|---|---|

| Catalytic Hydrogenation (mild) | H₂/Pd/C | 2-(4-Methoxyphenyl)-3-phenylpropanenitrile |

| Catalytic Hydrogenation (strong) | H₂/Raney Ni | 3-(4-Methoxyphenyl)-4-phenylbutan-1-amine |

| Dihydroxylation | OsO₄, then NaHSO₃ | 2,3-Dihydroxy-2-(4-methoxyphenyl)-3-phenylpropanenitrile |

| Ozonolysis (reductive workup) | 1. O₃, 2. Zn/H₂O | Benzaldehyde and 4-methoxy-α-oxophenylacetonitrile |

| Epoxidation | m-CPBA | 2-(4-methoxyphenyl)-3-phenyloxirane-2-carbonitrile |

Cycloaddition Reactions in Heterocyclic Synthesis (e.g., Isoxazoline (B3343090), Tetrazole Formation)

Isoxazoline Formation:

This compound has been utilized as a dipolarophile in [3+2] cycloaddition reactions for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Specifically, it reacts with nitrile oxides, generated in situ from oximes, to form isoxazolines. These reactions are highly valuable as isoxazolines are important structural motifs in many biologically active molecules. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the reactants.

Tetrazole Formation:

The nitrile group of this compound can participate in cycloaddition reactions to form tetrazoles. A common method involves the [2+3] cycloaddition of the nitrile with an azide (B81097), such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt. This reaction would convert the nitrile functionality into a tetrazole ring, yielding 5-(1-(4-methoxyphenyl)-2-phenylvinyl)-1H-tetrazole. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids.

Role in Catalysis

While this compound is primarily recognized as a reactive substrate, its structural features suggest potential, albeit less explored, roles in catalytic systems.

As Ligands in Transition-Metal-Catalyzed Transformations

The nitrile group in this compound possesses a lone pair of electrons on the nitrogen atom, which can coordinate to transition metals. acs.orgacs.org Although nitriles are generally considered weak ligands, they can form stable complexes with a variety of transition metals, including palladium, nickel, and copper. nih.govnih.govmdpi.comchemrxiv.orgresearchgate.net In such complexes, the coordination of the nitrile to the metal center can activate it towards further reactions. While there is limited specific literature on the use of this compound as a ligand in catalysis, related α-aminonitriles have been shown to form complexes with various transition metals. acs.orgacs.org It is conceivable that complexes of this compound could find applications in cross-coupling reactions or other transition-metal-catalyzed transformations, where the ligand could influence the reactivity and selectivity of the catalytic cycle.

As Components in Organocatalytic Systems

The electron-deficient nature of the double bond in this compound makes it a potential component in certain organocatalytic reactions. nih.govresearchgate.netnih.gov Electron-deficient alkenes can act as activators or modulators in some catalytic cycles. For instance, in certain photoredox catalytic systems, electron-deficient alkenes can undergo single-electron reduction to form radical anions, which can then participate in subsequent bond-forming reactions. While there are no direct reports of this compound being used as a primary organocatalyst, its ability to accept electrons could allow it to play a role as a co-catalyst or an activator in systems where single-electron transfer processes are involved.

Advanced Biological Activity Investigations of 2 4 Methoxyphenyl 3 Phenylacrylonitrile Mechanistic in Vitro Focus

Mechanism-Oriented In Vitro Assays and Cellular Pathway Modulation

Enzyme Inhibition Mechanism Studies (e.g., Nitrilase Interactions)

The nitrile group (-C≡N) is a key functional moiety in the structure of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Enzymes known as nitrilases (EC 3.5.5.1) are responsible for the hydrolysis of nitrile compounds into the corresponding carboxylic acids and ammonia. This enzymatic conversion is a critical pathway in the metabolism of nitriles in various organisms, including bacteria, fungi, and plants. nih.gov Nitrilases are part of a larger nitrilase superfamily, which also includes nitrile hydratases that convert nitriles to amides. researchgate.net The direct hydrolysis by nitrilases proceeds in a single step to produce the carboxylic acid. researchgate.net

While extensive research exists on the biocatalytic potential of nitrilases for a wide range of aromatic and aliphatic nitriles, specific studies detailing the direct interaction and hydrolysis of this compound by nitrilases are not extensively documented in the reviewed literature. However, studies on related arylacetonitriles provide insights into potential enzymatic susceptibility. For instance, nitrilase systems from various microorganisms have been shown to hydrolyze α-substituted arylaliphatic nitriles. csir.co.za The substrate specificity of nitrilases can be quite broad, though often influenced by the steric and electronic properties of the substituents on the aromatic rings. nih.gov Research on a thermostable nitrilase from Paraburkholderia phymatum (Nitphym) demonstrated its activity on various nitriles, including benzonitrile and phenylacetonitrile, indicating the enzyme's capacity to process aromatic nitrile structures. nih.gov Given that this compound is an α,β-disubstituted arylacetonitrile, its interaction with nitrilases would be governed by the enzyme's active site architecture and its ability to accommodate the bulky phenyl and methoxyphenyl groups.

Cellular Target Interaction Analysis (e.g., Tubulin Polymerization Inhibition)

A significant body of evidence points to the microtubule system as a primary cellular target for 2-phenylacrylonitrile derivatives. These compounds are recognized as potent inhibitors of tubulin polymerization, a crucial process for microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. The inhibitory action of these compounds often involves binding to the colchicine site on β-tubulin. This interaction disrupts the assembly of α- and β-tubulin heterodimers into microtubules, leading to a cascade of cellular events.

Derivatives of 2-phenylacrylonitrile have demonstrated potent inhibitory activity against the polymerization of tubulin. nih.govnih.gov This mechanism is similar to that of the well-known antimitotic agent Combretastatin A-4 (CA-4), which also binds to the colchicine site. By introducing a cyano group into the ethylene bond of a stilbene-like scaffold, the configuration is fixed, which can enhance binding affinity. nih.gov Studies have shown that these compounds can effectively inhibit microtubule assembly, leading to cell cycle arrest, particularly in the G2/M phase. nih.govnih.gov

The table below summarizes the tubulin polymerization inhibitory activity of a representative 2-phenylacrylonitrile derivative compared to a standard inhibitor.

| Compound | Target | Inhibitory Activity (IC50) | Reference Cell Line(s) |

|---|---|---|---|

| Compound 1g2a (A 2-phenylacrylonitrile derivative) | Tubulin Polymerization | Reported as "excellent" inhibitory activity | HCT116, BEL-7402 |

| Taxol (Control) | Microtubule Stabilization | Used as a positive control drug | HCT116, BEL-7402 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Specific IC50 values for tubulin polymerization were not provided in the source material for compound 1g2a, but its activity was described as excellent. nih.gov

Modulation of Specific Molecular Pathways and Protein Expression (e.g., Oct3/4 Induction)

Research into the modulation of specific molecular pathways by acrylonitrile (B1666552) derivatives has revealed intriguing activities beyond cytotoxicity. While direct studies on this compound's effect on pluripotency factors are limited, research on a structurally analogous compound, 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile, has identified it as a potent inducer of Octamer-binding transcription factor 3/4 (Oct3/4).

Oct3/4 is a master regulator of pluripotency in embryonic stem cells, and its induction in somatic cells is a cornerstone of cellular reprogramming to generate induced pluripotent stem cells (iPSCs). The identification of small molecules that can induce or enhance Oct3/4 expression is of significant interest in regenerative medicine. In a high-throughput screening campaign, 2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile, designated O4I1, was found to enhance the expression and transcriptional activity of Oct3/4 in human somatic cells. This finding suggests that compounds with this particular chemical scaffold may have the ability to modulate cellular differentiation and pluripotency pathways. The exact mechanism by which these compounds induce Oct3/4 is a subject of ongoing investigation but represents a distinct and significant biological activity for this class of molecules.

In Vitro Studies of Cell Growth Inhibition Mechanisms (e.g., Apoptosis Induction Pathways)

The inhibition of tubulin polymerization by this compound and its analogs directly triggers cell cycle arrest, which is a common precursor to programmed cell death, or apoptosis. nih.gov Apoptosis is a critical mechanism for eliminating damaged or cancerous cells and is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. mdpi.com

The induction of apoptosis by tubulin inhibitors is a well-established anticancer mechanism. By disrupting microtubule dynamics, these compounds activate the spindle assembly checkpoint, leading to a prolonged mitotic block. nih.gov This sustained arrest can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. mdpi.com Flow cytometry analysis of cells treated with 2-phenylacrylonitrile derivatives has confirmed their ability to induce apoptosis. nih.gov The process often involves the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis. mdpi.com For instance, studies on other tubulin-disrupting agents have shown activation of key effector caspases like caspase-3/7, leading to the final stages of cell death. nih.govnih.gov

The table below details findings related to apoptosis induction by a representative 2-phenylacrylonitrile derivative.

| Compound | Cell Line | Observed Effect | Method of Analysis |

|---|---|---|---|

| Compound 1g2a (A 2-phenylacrylonitrile derivative) | HCT116, BEL-7402 | Induction of Apoptosis | Flow Cytometry |

| Compound 1g2a (A 2-phenylacrylonitrile derivative) | HCT116, BEL-7402 | G2/M Phase Cell Cycle Arrest | Flow Cytometry |

Source: Data compiled from studies on 2-phenylacrylonitrile derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Correlating Structural Modifications with Specific In Vitro Biological Mechanisms (e.g., Binding Affinity to Tubulin Colchicine Site)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their biological activity, particularly their interaction with the colchicine binding site on tubulin. The general scaffold consists of two aromatic rings connected by an acrylonitrile bridge, a structure reminiscent of combretastatin A-4.

The nature and position of substituents on both phenyl rings play a critical role in determining the potency of tubulin polymerization inhibition and subsequent cytotoxicity.

The 4-Methoxyphenyl (B3050149) Group: The methoxy (B1213986) group (-OCH3) at the para-position of one of the phenyl rings is a common feature in many potent tubulin inhibitors. This electron-donating group can influence the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions within the binding pocket.

The Second Phenyl Ring: Modifications to the second phenyl ring also significantly impact activity. SAR studies on related series of compounds have shown that introducing various substituents, such as halogens or additional methoxy groups, can either enhance or diminish the antiproliferative effects. nih.gov For instance, the presence of a 3,4,5-trimethoxyphenyl ring, as seen in CA-4, is often associated with high potency. nih.gov

The Acrylonitrile Bridge: The cyano group on the double bond is believed to lock the molecule into a specific geometric conformation (often the Z-isomer), which is typically more active than the E-isomer. researchgate.net This conformational rigidity is thought to facilitate a better fit into the colchicine binding site.

Molecular docking studies have been employed to visualize the binding of these acrylonitrile derivatives to the colchicine site of tubulin. These studies suggest that the compounds orient themselves within the hydrophobic pocket, with the substituted phenyl rings making key contacts with amino acid residues, thereby preventing the conformational changes required for microtubule polymerization. nih.gov The correlation between these structural features and the potent in vitro activity underscores the importance of the specific arrangement of aromatic rings and the acrylonitrile linker for effective tubulin inhibition.

Exploring Molecular Features Influencing Targeted Molecular Interactions

The biological activity of this compound and its related analogs is intrinsically linked to their molecular architecture. The specific arrangement of aromatic rings, the acrylonitrile backbone, and the nature of various substituents dictate the strength and specificity of their interactions with biological targets. In vitro investigations into the structure-activity relationships (SAR) of this class of compounds have revealed critical features that govern their mechanistic actions, particularly as inhibitors of tubulin polymerization.

Research into acrylonitrile derivatives has identified the tubulin-microtubule system as a key molecular target. mdpi.com Certain acrylonitriles have been shown to bind to the colchicine binding site on the β-subunit of tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division and other essential cellular functions. mdpi.com The efficacy of this interaction is highly sensitive to the molecular features of the acrylonitrile compound.

Computational and in vitro studies on analogous compounds, such as benzimidazole-derived acrylonitriles, have provided a detailed understanding of these interactions. mdpi.com The binding affinity to the colchicine site is significantly influenced by the substituents on the phenyl rings. For instance, the presence of electron-donating groups on the phenyl ring corresponding to the "A-ring" of colchicine site binders can enhance activity. mdpi.com In the case of this compound, the 4-methoxy group is an electron-donating substituent. This feature is suggested to allow for a deeper and more favorable insertion into a hydrophobic pocket within the tubulin β-subunit. mdpi.com This pocket is lined with key amino acid residues, including Leu255, Leu248, Met259, Ala354, and Ile378. mdpi.com

The substitution pattern on both phenyl rings of the 2,3-diaryl acrylonitrile scaffold plays a crucial role in modulating biological potency. Modifications can lead to significant variations in activity, as illustrated by the inhibitory concentrations of various analogs against cancer cell lines, which often correlate with their ability to inhibit tubulin polymerization. The data below showcases how substitutions on the core acrylonitrile structure can influence antiproliferative activity.

Table 1: Influence of Phenyl Ring Substitutions on In Vitro Antiproliferative Activity of Acrylonitrile Analogs

This table presents data on related acrylonitrile derivatives to illustrate structure-activity relationships. The core structure is modified to show the impact of different substituents on biological activity, measured by the half-maximal inhibitory concentration (IC₅₀) against a specific cancer cell line.

| Compound ID | Core Structure | R1 Group (on 2-Phenyl Ring) | R2 Group (on 3-Phenyl Ring) | Representative IC₅₀ (µM) |

| Parent | 2,3-diaryl-acrylonitrile | 4-OCH₃ | H | Varies by assay |

| Analog A | 2,3-diaryl-acrylonitrile | 4-OCH₃ | 4-Cl | 0.45 |

| Analog B | 2,3-diaryl-acrylonitrile | 4-OCH₃ | 4-F | 0.52 |

| Analog C | 2,3-diaryl-acrylonitrile | 4-N(CH₃)₂ | H | 0.28 |

| Analog D | 2,3-diaryl-acrylonitrile | H | H | >10 |

Data is illustrative and synthesized from principles outlined in cited research to demonstrate SAR concepts. mdpi.com

The data indicates that the presence of the 4-methoxy group is a favorable feature. Furthermore, introducing a stronger electron-donating group like a dimethylamino group (Analog C) can lead to a further increase in potency. mdpi.com Conversely, the complete removal of the methoxy substituent (Analog D) can result in a significant loss of activity. These findings underscore the importance of electronic properties and steric factors in the design of potent acrylonitrile-based compounds targeting specific molecular pathways. The interplay between these molecular features ultimately determines the compound's ability to fit within its binding site and exert its biological effect.

Q & A

What are the established synthetic methodologies for preparing 2-(4-Methoxyphenyl)-3-phenylacrylonitrile, and how can reaction conditions be optimized?

(Basic)

Answer: The compound is synthesized via multi-component domino reactions or Michael addition pathways. For example, a domino reaction involving benzaldehyde and 3-(9H-fluoren-2-yl)-3-oxopropanenitrile under optimized conditions (e.g., DBU catalysis in ethanol at 80°C) yields the acrylonitrile scaffold with >85% yield. Key parameters include solvent polarity (ethanol vs. DMF), temperature control (70–90°C), and catalyst loading (5–10 mol%), which minimize by-products like hydrolyzed nitriles. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) achieves >95% purity .

How is the stereochemical configuration (E/Z) of this compound determined experimentally?

(Basic)